6-(4-Fluorophenyl)pyridazine-3-thiol
Overview
Description
Synthesis Analysis
Pyridazine derivatives, such as “6-(4-Fluorophenyl)pyridazine-3-thiol”, have been synthesized using various methods. One common method involves the use of 1,2,3-triazines with 1-propynylamines in a highly regioselective synthesis . Another method involves the use of 3,6-pyridazinediones in organic synthesis .Molecular Structure Analysis
The molecular structure of “6-(4-Fluorophenyl)pyridazine-3-thiol” consists of a pyridazine ring attached to a fluorophenyl group and a thiol group.Chemical Reactions Analysis
Pyridazine derivatives have been shown to participate in a wide range of chemical reactions. They have been used in multi-component reactions and have shown a wide range of pharmacological activities .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 6-(4-Fluorophenyl)pyridazine-3-thiol . This compound belongs to the pyridazinone family, which has exhibited a wide range of pharmacological activities . Here are six unique applications:
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Antimicrobial Activity
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Antiplatelet Activity
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Anticancer Potential
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Anti-inflammatory Properties
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Antidiabetic Effects
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Bronchodilatory and Anti-allergic Activity
Safety And Hazards
The safety data sheet for a similar compound, 4-Fluorophenylboronic acid, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXAXYKLPACRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyridazine-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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